5-Bromo-6-chloroindoline hydrochloride
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Description
5-Bromo-6-chloroindoline hydrochloride is a chemical compound with the molecular formula C8H7BrClN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of interest in the chemical community . A process for the efficient synthesis of 5-bromoindole, which could potentially be adapted for the synthesis of this compound, involves the use of indole as a raw material subjected to sodium sulfonate substitution reaction .Molecular Structure Analysis
The molecular structure of this compound consists of an indoline nucleus with bromine and chlorine substituents . The molecular weight of the compound is 232.51 .Chemical Reactions Analysis
The chemical reactions involving indole derivatives have been extensively studied . For instance, an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60 °C consistently gave the corresponding 5,6,7-tribromoindole .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 232.51 and a molecular formula of C8H7BrClN .Future Directions
Indole derivatives, including 5-Bromo-6-chloroindoline hydrochloride, have shown potential in various biological applications, such as the treatment of cancer cells, microbes, and different types of disorders . Future research could focus on exploring these therapeutic possibilities further and developing new synthesis methods .
Properties
IUPAC Name |
5-bromo-6-chloro-2,3-dihydro-1H-indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN.ClH/c9-6-3-5-1-2-11-8(5)4-7(6)10;/h3-4,11H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHFNTZHQSPWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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